molecular formula C22H27BrN2O5S B11608959 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B11608959
M. Wt: 511.4 g/mol
InChI Key: YHTFQXLZOXMVSZ-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a brominated phenoxy group and a morpholine sulfonyl phenyl group, making it a unique molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with a morpholine sulfonyl phenyl derivative under specific conditions to form the final compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenoxy ketone, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The brominated phenoxy group may interact with enzymes or receptors, while the morpholine sulfonyl phenyl group can modulate the compound’s overall activity. These interactions result in various biochemical effects, making the compound valuable for research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A similar compound with a boronic ester group.

    4-Bromo-2,6-dimethylphenol: Another brominated phenol derivative with different functional groups.

Uniqueness

2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H27BrN2O5S

Molecular Weight

511.4 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H27BrN2O5S/c1-15(2)19-13-20(23)16(3)12-21(19)30-14-22(26)24-17-4-6-18(7-5-17)31(27,28)25-8-10-29-11-9-25/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,24,26)

InChI Key

YHTFQXLZOXMVSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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